[1-(2-Fluorophenyl)cyclopentyl]methanamine
Overview
Description
“[1-(2-Fluorophenyl)cyclopentyl]methanamine” is a chemical compound with the CAS Number: 378247-87-1 . It has a molecular weight of 193.26 . The IUPAC name for this compound is [1-(2-fluorophenyl)cyclopentyl]methanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for [1-(2-Fluorophenyl)cyclopentyl]methanamine is 1S/C12H16FN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-9,14H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
[1-(2-Fluorophenyl)cyclopentyl]methanamine is a liquid at room temperature . It has a molecular weight of 193.26 . .Scientific Research Applications
Biased Agonism in Serotonin 5-HT1A Receptor Drug Discovery
[1-(2-Fluorophenyl)cyclopentyl]methanamine derivatives show promising applications in the field of neuropsychopharmacology. One particular focus is on designing 'biased agonists' for serotonin 5-HT1A receptors, which are integral in regulating mood and cognitive functions. These agonists selectively stimulate specific serotonin receptors, offering potential therapeutic benefits for mental health disorders such as depression. Studies have identified certain derivatives that exhibit high affinity for the 5-HT1A receptor, along with a favorable safety profile and potent antidepressant-like activity, making them promising candidates for new antidepressant drugs (Sniecikowska et al., 2019).
Dual Serotonin/Noradrenaline Reuptake Inhibition
Research on derivatives of [1-(2-Fluorophenyl)cyclopentyl]methanamine has also explored their role in dual serotonin and noradrenaline reuptake inhibition. This pharmacological property is significant in the treatment of mood disorders. The synthesis of such compounds has led to the identification of analogues with good metabolic stability, selectivity, and membrane permeability, which are essential characteristics for effective CNS-active drugs (Whitlock et al., 2008).
Synthesis and Characterization of Derivatives
The synthesis and spectroscopic characterization of [1-(2-Fluorophenyl)cyclopentyl]methanamine derivatives have been a focus of several studies. These investigations provide insights into the molecular structure and properties of the compounds, which is crucial for understanding their pharmacological potential. For instance, specific derivatives have been synthesized and characterized using various techniques like FT-IR, NMR, and Mass spectrometry, elucidating their structural and chemical properties (Shimoga et al., 2018).
Palladium(II) and Platinum(II) Complexes in Anticancer Activity
In the realm of oncology, research has been conducted on palladium (Pd)II and platinum (Pt)II complexes based on [1-(2-Fluorophenyl)cyclopentyl]methanamine derivatives. These complexes have shown potential in anticancer activity, with specific complexes demonstrating strong DNA-binding affinity and significant cytotoxic activity against various human cancer cell lines. Such studies highlight the potential application of these compounds in developing new cancer therapies (Mbugua et al., 2020).
Safety And Hazards
The safety information available indicates that [1-(2-Fluorophenyl)cyclopentyl]methanamine may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
[1-(2-fluorophenyl)cyclopentyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIJBJGRNSGENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272454 | |
Record name | 1-(2-Fluorophenyl)cyclopentanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Fluorophenyl)cyclopentyl]methanamine | |
CAS RN |
378247-87-1 | |
Record name | 1-(2-Fluorophenyl)cyclopentanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=378247-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluorophenyl)cyclopentanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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